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Abstract
CGP52411, also known as DAPH (4,5-Dianilinophthalimide), is a potent and selective inhibitor

of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Beyond its established

role in cancer research as an ATP-competitive inhibitor of EGFR, CGP52411 has garnered

significant interest for its ability to inhibit and even reverse the formation of amyloid-β (Aβ42)

fibrils, which are a pathological hallmark of Alzheimer's disease. This dual activity makes

CGP52411 a valuable tool for studying cellular signaling pathways and a potential lead

compound in the development of therapeutics for both cancer and neurodegenerative

disorders. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activities of CGP52411, including detailed

experimental protocols and signaling pathway diagrams to facilitate further research and

development.

Chemical Structure and Physicochemical Properties
CGP52411 is a synthetic molecule belonging to the dianilinophthalimide class of compounds.

Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of CGP52411
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Identifier Value

Formal Name
5,6-bis(phenylamino)-1H-isoindole-1,3(2H)-

dione

Synonyms CGP52411, DAPH, 4,5-Dianilinophthalimide

CAS Number 145915-58-8

Molecular Formula C₂₀H₁₅N₃O₂

Molecular Weight 329.35 g/mol

SMILES
O=C1NC(C2=CC(NC3=CC=CC=C3)=C(NC4=C

C=CC=C4)C=C21)=O

InChI

InChI=1S/C20H15N3O2/c24-19-15-11-17(21-

13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-

14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25)

Table 2: Physicochemical Properties of CGP52411
Property Value

Appearance Crystalline solid

Purity ≥98%

Solubility DMSO: 100 mM, Ethanol: 25 mM

Storage Store at room temperature

Biological Activity and Mechanism of Action
Inhibition of EGFR Tyrosine Kinase
CGP52411 is a selective and potent inhibitor of the EGFR tyrosine kinase, with a reported half-

maximal inhibitory concentration (IC₅₀) of 0.3 µM in vitro. It acts as an ATP-competitive inhibitor,

binding to the ATP-binding pocket of the EGFR kinase domain and preventing the transfer of

phosphate from ATP to tyrosine residues on substrate proteins. This inhibition blocks the

autophosphorylation of EGFR and the subsequent activation of downstream signaling
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pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell

proliferation, survival, and differentiation.

Signaling Pathway: EGFR Inhibition by CGP52411
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Caption: EGFR signaling pathway and the inhibitory action of CGP52411.

Kinase Selectivity Profile
While CGP52411 is highly selective for EGFR, its inhibitory activity against a limited number of

other kinases has been reported. A comprehensive kinase selectivity panel screening for

CGP52411 is not publicly available. The known IC₅₀ values are summarized below.

Table 3: Kinase Inhibition Profile of CGP52411
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Kinase IC₅₀ (µM)

EGFR 0.3

v-Abl >50

c-Src 16

PKCα 6

PKCβ1 30

PKCβ2 4.8

PKCγ 30

Data compiled from publicly available sources.

Inhibition of Amyloid-β Fibril Formation
A significant and distinct biological activity of CGP52411 is its ability to inhibit and reverse the

formation of Aβ42 fibrils, the primary component of amyloid plaques in Alzheimer's disease. It

has been shown to eliminate the calcium influx potential when co-incubated with Aβ42 and

reduces neurotoxicity by blocking Ca²⁺ influx into neuronal cells. The precise molecular

mechanism of how CGP52411 interacts with Aβ42 to disrupt fibrillogenesis is an active area of

research. It is hypothesized that CGP52411 may bind to Aβ42 monomers or early oligomers,

thereby preventing their conformational change into β-sheet-rich structures required for fibril

formation.

Experimental Protocols
This section provides detailed methodologies for key experiments involving CGP52411.

In Vitro EGFR Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of CGP52411
against EGFR.

Experimental Workflow: In Vitro Kinase Inhibition Assay
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Prepare Reagents:
- Recombinant EGFR

- Kinase Buffer
- ATP

- Substrate (e.g., Poly(Glu,Tyr))
- CGP52411 (serial dilutions)

Plate Setup:
Add CGP52411 dilutions and controls to microplate wells

Enzyme Addition:
Add EGFR to all wells except negative control

Reaction Initiation:
Add ATP/Substrate mix to all wells

Incubation:
Incubate at 30°C for a defined period (e.g., 60 min)

Detection:
Measure kinase activity (e.g., luminescence, fluorescence, radioactivity)

Data Analysis:
Calculate % inhibition and determine IC50 value

Click to download full resolution via product page

Caption: A typical workflow for an in vitro kinase inhibition assay.

Materials:

Recombinant human EGFR (active)
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ATP

Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

CGP52411

DMSO

Microplates (e.g., 96-well or 384-well)

Detection reagent (e.g., ADP-Glo™, HTRF®, or ³²P-ATP)

Procedure:

Compound Preparation: Prepare a stock solution of CGP52411 in DMSO. Perform serial

dilutions in the kinase assay buffer to achieve the desired final concentrations.

Reaction Setup: To each well of the microplate, add the diluted CGP52411 or vehicle

(DMSO) for control wells.

Enzyme Addition: Add the recombinant EGFR to each well, except for the negative control

wells.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate

to all wells. The final ATP concentration should be at or near the Km for EGFR.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes),

ensuring the reaction is in the linear range.

Detection: Stop the reaction and measure the kinase activity using a suitable detection

method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete

unused ATP, followed by the kinase detection reagent to convert ADP to ATP and generate a

luminescent signal.
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Data Analysis: Calculate the percentage of inhibition for each concentration of CGP52411
relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value.

In Vivo Antitumor Activity in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of

CGP52411 using a human A431 epidermoid carcinoma xenograft model in nude mice. This

protocol is based on the study by Buchdunger et al. (1994).[1]

Materials:

A431 human epidermoid carcinoma cells

Athymic nude mice (e.g., BALB/c nude)

Cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Matrigel (optional)

CGP52411

Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)

Calipers for tumor measurement

Procedure:

Cell Culture and Preparation: Culture A431 cells in appropriate media until they reach the

desired confluence. Harvest the cells, wash with PBS, and resuspend in PBS or a mixture of

PBS and Matrigel at a concentration of approximately 1 x 10⁷ cells/mL.

Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of

each mouse.
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Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors

reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control

groups.

Drug Administration: Prepare a suspension of CGP52411 in the vehicle. Administer

CGP52411 orally to the treatment group at the desired dose (e.g., 50 mg/kg/day). Administer

the vehicle alone to the control group.

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and

calculate the tumor volume using the formula: (length x width²)/2.

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout

the study.

Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks of treatment or when

tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

Weigh the tumors and compare the average tumor weight and volume between the

treatment and control groups to determine the antitumor efficacy.

In Vitro Aβ42 Fibril Formation Assay
This protocol describes a thioflavin T (ThT) fluorescence assay to monitor the effect of

CGP52411 on Aβ42 fibril formation.

Materials:

Synthetic Aβ42 peptide

Hexafluoroisopropanol (HFIP)

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

Thioflavin T (ThT)

CGP52411

DMSO
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96-well black, clear-bottom microplates

Fluorometer

Procedure:

Aβ42 Preparation: Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in

HFIP to disaggregate any pre-existing structures. Aliquot the solution and evaporate the

HFIP. Store the dried peptide at -20°C or -80°C. Immediately before use, dissolve the Aβ42

film in a small amount of DMSO and then dilute to the final concentration in the assay buffer.

Compound Preparation: Prepare a stock solution of CGP52411 in DMSO and dilute it to the

desired concentrations in the assay buffer.

Assay Setup: In a 96-well plate, mix the Aβ42 solution with the different concentrations of

CGP52411 or vehicle (for control). Add ThT to each well to a final concentration of ~10 µM.

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure

the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular time intervals.

Data Analysis: Plot the fluorescence intensity against time. The sigmoidal curve represents

the kinetics of fibril formation. Compare the lag time, elongation rate, and final fluorescence

intensity between the control and CGP52411-treated samples to determine the inhibitory

effect of the compound.

Summary and Future Directions
CGP52411 is a well-characterized, selective inhibitor of EGFR with demonstrated in vitro and in

vivo antitumor activity. Its additional and intriguing activity as an inhibitor of Aβ42 fibrillogenesis

opens up new avenues for its potential application in neurodegenerative diseases. The detailed

chemical, physical, and biological data, along with the experimental protocols provided in this

guide, are intended to serve as a valuable resource for researchers in the fields of cancer

biology, neurobiology, and drug discovery.

Future research should focus on elucidating the precise molecular interactions between

CGP52411 and Aβ42 to better understand its mechanism of fibril inhibition. A comprehensive

kinase selectivity profiling would provide a more complete picture of its off-target effects and
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potential for polypharmacology. Further optimization of the CGP52411 scaffold could lead to

the development of even more potent and selective inhibitors for either EGFR or Aβ42

aggregation, potentially leading to novel therapeutic agents for cancer or Alzheimer's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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